N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by Cu(I), forms 1,2,3-triazoles and is an efficient route to bioactive compounds .Molecular Structure Analysis
The molecular structure of triazole compounds is often non-planar. For example, in the case of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, the dihedral angle between the heteroaryl rings is 53.94(7)° . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .Chemical Reactions Analysis
Triazole compounds are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The triazole ring can participate in various chemical reactions, including N–H···N hydrogen bonding and C–H···O and C–H···N interactions .Physical and Chemical Properties Analysis
Triazole compounds exhibit several notable physical and chemical properties. They have a strong dipole moment (4.8–5.6 Debye) and the ability to form hydrogen bonds . The triazole ring lies in the plane and is orthogonal to the cyclopropyl ring .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including those with cyclopropyl and carboxamide groups, is a key area of interest due to their potential biological applications. One study describes the synthesis and crystal structure analysis of a related compound, highlighting the significance of the orientation between cyclopropyl and benzene rings and the interactions that form supramolecular chains in the crystal (Pokhodylo, Slyvka, & Pavlyuk, 2021). Another research focuses on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles, which is a crucial methodology for incorporating triazole units into peptides or other molecular backbones (Tornøe, Christensen, & Meldal, 2002).
Antiproliferative and Antimicrobial Activities
Compounds containing the triazole motif have been investigated for their antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. For example, a specific molecule with significant inhibitory activity against some cancer cell lines has been synthesized, indicating the therapeutic potential of such compounds (Lu et al., 2021). Furthermore, the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides has shown promising antimicrobial activities against primary pathogens, including both bacterial and fungal strains, highlighting the selective action of these compounds with minimal impact on human cells (Pokhodylo et al., 2021).
Environmental and Green Chemistry Applications
The development of environmentally friendly synthesis methods for triazole derivatives is also a focus, with research into novel protocols for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system, underscoring the importance of sustainable chemistry practices in the synthesis of biologically and industrially important compounds (Singh, Sindhu, & Khurana, 2013).
Mechanism of Action
Target of Action
Triazole compounds, which include n-cyclopropyl-1-methyl-1h-1,2,3-triazole-4-carboxamide, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in biological systems with various enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that triazole compounds are known for their high chemical stability , suggesting that they may be relatively resistant to changes in the environment.
Future Directions
Triazole compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Therefore, the development of new synthetic methodologies and the exploration of their biological activities are promising directions for future research .
Properties
IUPAC Name |
N-cyclopropyl-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-11-4-6(9-10-11)7(12)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWWGLAPOYXCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.